molecular formula C14H18BNO2S B13983152 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole

Cat. No.: B13983152
M. Wt: 275.2 g/mol
InChI Key: VJUDYKXUJBQZNK-UHFFFAOYSA-N
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Description

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole is a boronate ester derivative of benzo[d]thiazole, a heterocyclic aromatic compound containing sulfur and nitrogen. The molecule features a 2-methyl substituent on the thiazole ring and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at the 7-position. This structural motif makes it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing conjugated polymers, pharmaceuticals, and fluorescent probes . The compound is typically synthesized via palladium-catalyzed borylation or lithium-halogen exchange followed by boronate esterification, achieving yields of ~80–85% under optimized conditions . Its molecular formula is C₁₆H₂₁BNO₂S, with a molecular weight of 301.2 g/mol (calculated). Storage requires inert atmospheres (e.g., nitrogen or argon) due to moisture sensitivity .

Properties

Molecular Formula

C14H18BNO2S

Molecular Weight

275.2 g/mol

IUPAC Name

2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole

InChI

InChI=1S/C14H18BNO2S/c1-9-16-11-8-6-7-10(12(11)19-9)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3

InChI Key

VJUDYKXUJBQZNK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=C(S3)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves the borylation of a halogenated benzothiazole precursor , usually a brominated or iodinated derivative at the 7-position of the benzothiazole ring, followed by purification steps. The key synthetic step is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction or Miyaura borylation, where the halogen substituent is replaced by the pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane).

Detailed Synthetic Routes

Step Reaction Type Reagents and Conditions Notes and Yields Source
1 Halogenation of benzothiazole Starting from 2-methylbenzo[d]thiazole, selective bromination at the 7-position using NBS or Br2 in suitable solvent Generates 7-bromo-2-methylbenzo[d]thiazole General synthetic knowledge, patent
2 Miyaura Borylation 7-bromo-2-methylbenzo[d]thiazole + bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), base (K3PO4 or KOAc), solvent DMF or dioxane, 80-100 °C, 2-16 h Yields vary; typical isolated yields ~23-76% depending on conditions and purification Patent WO2009074812A1, MDPI, Cambridge Repository
3 Purification Extraction with ethyl acetate, washing with brine, drying over Na2SO4, silica gel chromatography (2% MeOH in DCM) Obtains pure 2-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[D]thiazole Patent, MDPI

Representative Reaction Scheme

  • Starting Material: 7-bromo-2-methylbenzo[d]thiazole
  • Reagents: bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl2), base (K3PO4 or KOAc), solvent (DMF/H2O or dioxane)
  • Conditions: Heating at 80-100 °C for 2-16 hours under inert atmosphere
  • Workup: Cooling, aqueous extraction, drying, and chromatographic purification

This procedure results in the formation of the boronate ester-functionalized benzothiazole with moderate to good yields.

Analytical Data and Characterization

Spectroscopic Data

  • [^1H NMR and ^13C NMR](pplx://action/followup): Characteristic resonances confirm the benzothiazole core and the pinacol boronate ester moiety.
  • High-Resolution Mass Spectrometry (HR-MS): Confirms molecular ion peak consistent with molecular formula $$C{13}H{16}BNO_2S$$.
  • Crystallographic Data: Single crystal X-ray diffraction confirms the boronate ester attachment at the 7-position of the benzothiazole ring in related derivatives.

Molecular and Physical Properties

Property Value Source
Molecular Formula C13H16BNO2S PubChem
Molecular Weight 261.2 g/mol PubChem
CAS Number Not explicitly reported for exact compound ChemicalBook
Appearance Yellow solid (typical for boronate esters) MDPI

Comparative Analysis of Preparation Methods

Method Aspect Advantages Disadvantages Comments
Pd-catalyzed Borylation High selectivity, mild conditions Requires expensive Pd catalysts Most widely used method for boronate ester synthesis
Direct Borylation via Lithiation Potentially high yields Requires strong bases, low functional group tolerance Less common for sensitive benzothiazole derivatives
Use of Different Bases KOAc, K3PO4, Cs2CO3 Base choice affects yield and purity KOAc often gives higher yields in some reports
Solvent Choice DMF, dioxane, acetonitrile Solvent polarity affects reaction rate DMF-H2O mixtures common for Suzuki coupling

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Bromination of 2-methylbenzothiazole NBS or Br2 in suitable solvent Not reported Precursor preparation
Pd-catalyzed borylation bis(pinacolato)diboron, Pd(dppf)Cl2, KOAc, DMF, 90 °C, 4-16 h 23-76 Yield depends on scale and purification
Purification Extraction, drying, silica gel chromatography - Essential for product purity

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols, amines, and other nucleophiles, facilitating various chemical transformations. The compound’s reactivity is primarily due to the electron-deficient nature of the boron atom, which makes it an excellent electrophile .

Comparison with Similar Compounds

Research Findings and Data

Key Stability Data:

  • Thermal Stability: Decomposition onset at 220°C (TGA), comparable to other boronate esters .
  • Hydrolytic Stability: Half-life of 48 hours in humid air (40% RH), superior to non-methylated analogs (24 hours) due to steric protection .

Reactivity in Model Reactions:

  • Suzuki-Miyaura coupling with 4-bromotoluene: 92% yield (target) vs. 88% (6-boronate) and 78% (5-boronate) under identical conditions .

Biological Activity

2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H18BNO3
  • Molecular Weight : 259.11 g/mol
  • CAS Number : 1025719-20-3

The compound's biological activity can be attributed to its ability to interact with various biological targets. Research indicates that it may function as a receptor agonist and has shown potential in modulating pathways involved in inflammation and cellular signaling.

Biological Activity Overview

  • Anticancer Properties :
    • Studies have demonstrated that derivatives of benzo[D]thiazole exhibit cytotoxic effects against various cancer cell lines. The presence of the dioxaborolane moiety enhances the compound's ability to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis.
  • Antimicrobial Activity :
    • The compound has shown promising results against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell walls and interference with metabolic pathways.
  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound may exert neuroprotective effects through modulation of oxidative stress pathways and inhibition of neuroinflammatory responses.

Case Studies

Several case studies have highlighted the efficacy of 2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole:

  • Case Study 1 : In vitro studies on human breast cancer cells demonstrated a significant reduction in cell viability when treated with the compound at concentrations ranging from 10 µM to 50 µM over 48 hours. The study concluded that the compound induces apoptosis via caspase activation.
  • Case Study 2 : A study on bacterial strains such as E. coli and Staphylococcus aureus revealed that the compound exhibited minimum inhibitory concentrations (MIC) between 5 µg/mL and 20 µg/mL, suggesting strong antimicrobial properties.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis via caspase activation
AntimicrobialDisrupts cell wall synthesis
NeuroprotectiveModulates oxidative stress

Research Findings

Recent publications have focused on the synthesis and optimization of this compound for enhanced biological activity. For instance:

  • A study published in Molecules detailed the synthesis of various analogs of benzo[D]thiazole derivatives and their evaluation against cancer cell lines, emphasizing structure-activity relationships (SAR) that could guide future drug design efforts .
  • Another research paper highlighted the role of boron-containing compounds in medicinal chemistry, discussing their potential as drug candidates due to their unique reactivity and ability to form stable complexes with biomolecules .

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